N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide
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Overview
Description
N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide is a compound that features a pyrazole ring, a phenyl group, and a propanamide moiety Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide typically involves the formation of the pyrazole ring followed by the attachment of the phenyl and propanamide groups. One common method involves the cyclization of arylhydrazines with appropriate diketones or aldehydes to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to achieve the desired product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-(1-Phenyl-1H-pyrazole-4-yl)nicotinamide: Shares the pyrazole and phenyl groups but differs in the presence of the nicotinamide moiety.
4-(4-Chlorophenyl)-4-(1H-pyrazol-4-yl)piperidine: Contains a pyrazole ring and a phenyl group but includes a piperidine ring instead of the propanamide group.
Uniqueness
N-(4-(1H-Pyrazol-4-yl)phenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C18H17N3O |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-phenyl-N-[4-(1H-pyrazol-4-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H17N3O/c22-18(11-6-14-4-2-1-3-5-14)21-17-9-7-15(8-10-17)16-12-19-20-13-16/h1-5,7-10,12-13H,6,11H2,(H,19,20)(H,21,22) |
InChI Key |
YGXZRRWZPYIWED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CNN=C3 |
Origin of Product |
United States |
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